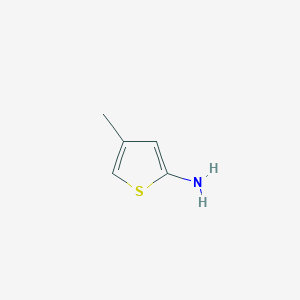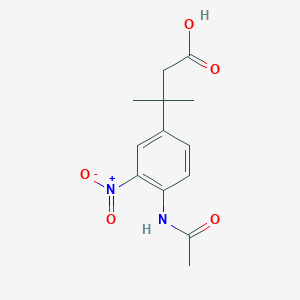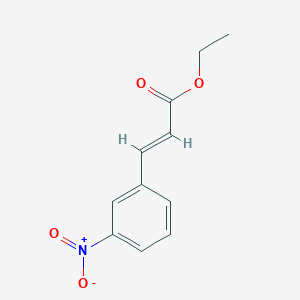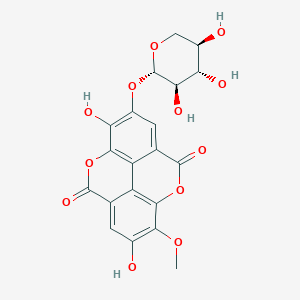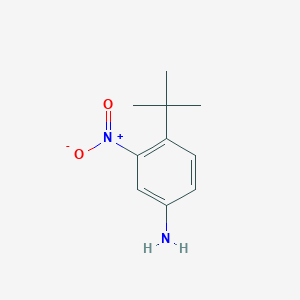
N-(p-Phenylazophenyl)maleimide
描述
N-(p-Phenylazophenyl)maleimide, also known as PP1, is a synthetic compound that is widely used in scientific research. PP1 is a potent and selective inhibitor of protein tyrosine kinases, which are enzymes that play a crucial role in cell signaling pathways. PP1 has been extensively studied for its ability to modulate cellular processes and its potential therapeutic applications.
作用机制
N-(p-Phenylazophenyl)maleimide inhibits tyrosine kinases by binding to the ATP-binding site of the enzyme. N-(p-Phenylazophenyl)maleimide is a competitive inhibitor of ATP, which is the substrate for tyrosine kinases. By binding to the ATP-binding site, N-(p-Phenylazophenyl)maleimide prevents the enzyme from phosphorylating its target proteins. N-(p-Phenylazophenyl)maleimide is highly selective for tyrosine kinases and does not inhibit other kinases, such as serine/threonine kinases.
生化和生理效应
N-(p-Phenylazophenyl)maleimide has been shown to have a variety of biochemical and physiological effects in cells and tissues. N-(p-Phenylazophenyl)maleimide has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. N-(p-Phenylazophenyl)maleimide has also been shown to inhibit inflammation by blocking the activation of immune cells. In neuronal cells, N-(p-Phenylazophenyl)maleimide has been shown to modulate synaptic plasticity and improve learning and memory.
实验室实验的优点和局限性
N-(p-Phenylazophenyl)maleimide has several advantages as a tool for scientific research. N-(p-Phenylazophenyl)maleimide is highly selective for tyrosine kinases and does not inhibit other kinases, which makes it a useful tool for studying the role of tyrosine kinases in cellular processes. N-(p-Phenylazophenyl)maleimide is also a reversible inhibitor, which allows for the study of the kinetics of tyrosine kinase inhibition. However, N-(p-Phenylazophenyl)maleimide has some limitations as a research tool. N-(p-Phenylazophenyl)maleimide has a short half-life in cells and tissues, which limits its use in long-term experiments. N-(p-Phenylazophenyl)maleimide is also not cell-permeable, which limits its use in some experimental systems.
未来方向
N-(p-Phenylazophenyl)maleimide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases. Future research on N-(p-Phenylazophenyl)maleimide could focus on the development of more potent and selective tyrosine kinase inhibitors based on the structure of N-(p-Phenylazophenyl)maleimide. Future research could also focus on the development of cell-permeable and long-acting N-(p-Phenylazophenyl)maleimide analogs for use in in vivo studies. Finally, future research could focus on the role of tyrosine kinases and N-(p-Phenylazophenyl)maleimide in the regulation of metabolic processes and the development of metabolic diseases.
合成方法
N-(p-Phenylazophenyl)maleimide can be synthesized through a multistep process that involves the reaction of p-nitroaniline with benzene diazonium chloride to form p-phenyldiazonium chloride. The p-phenyldiazonium chloride is then reacted with maleimide to form N-(p-Phenylazophenyl)maleimide. The synthesis process of N-(p-Phenylazophenyl)maleimide has been optimized to produce high yields of the compound with high purity.
科学研究应用
N-(p-Phenylazophenyl)maleimide has been widely used in scientific research as a tool to study protein tyrosine kinases and their role in cellular processes. N-(p-Phenylazophenyl)maleimide is a potent and selective inhibitor of several tyrosine kinases, including Src family kinases, Abl family kinases, and c-kit. N-(p-Phenylazophenyl)maleimide has been used to study the role of these kinases in cancer, inflammation, and other diseases. N-(p-Phenylazophenyl)maleimide has also been used to study the role of tyrosine kinases in neuronal signaling and synaptic plasticity.
属性
IUPAC Name |
1-(4-phenyldiazenylphenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2/c20-15-10-11-16(21)19(15)14-8-6-13(7-9-14)18-17-12-4-2-1-3-5-12/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNPYLMPVFDKGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066023 | |
| Record name | 1H-Pyrrole-2,5-dione, 1-[4-(phenylazo)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(p-Phenylazophenyl)maleimide | |
CAS RN |
16201-96-0 | |
| Record name | 1-[4-(2-Phenyldiazenyl)phenyl]-1H-pyrrole-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16201-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenylazophenylmaleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016201960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(p-Phenylazophenyl)maleimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66448 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(p-Phenylazophenyl)maleimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6511 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrrole-2,5-dione, 1-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Pyrrole-2,5-dione, 1-[4-(phenylazo)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(phenylazo)phenyl]-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.649 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








